tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate
CAS No.: 1174020-64-4
Cat. No.: VC7833602
Molecular Formula: C17H28N4O5
Molecular Weight: 368.4
* For research use only. Not for human or veterinary use.
![tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate - 1174020-64-4](/images/structure/VC7833602.png)
Specification
CAS No. | 1174020-64-4 |
---|---|
Molecular Formula | C17H28N4O5 |
Molecular Weight | 368.4 |
IUPAC Name | tert-butyl 4-[[(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C17H28N4O5/c1-17(2,3)26-16(24)19-8-6-11(7-9-19)18-14(22)13-5-4-12-10-20(13)15(23)21(12)25/h11-13,25H,4-10H2,1-3H3,(H,18,22)/t12-,13+/m1/s1 |
Standard InChI Key | SXKJDJFTBGADNS-OLZOCXBDSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3O |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC3CN2C(=O)N3O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC3CN2C(=O)N3O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Stereochemistry
The compound features a 1,6-diazabicyclo[3.2.1]octane core, a bridged bicyclic system that imposes significant stereochemical constraints. The (1R,2S,5R) configuration specifies the spatial arrangement of substituents, ensuring optimal binding interactions in biological systems . Key functional groups include:
-
A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.
-
A carboxamido linkage connecting the bicyclic core to the piperidine moiety.
-
Hydroxy and oxo groups at positions 6 and 7, respectively, which participate in hydrogen bonding and enzymatic interactions.
Table 1: Fundamental Physicochemical Properties
Property | Value |
---|---|
CAS No. | 1174020-64-4 |
Molecular Formula | C₁₇H₂₈N₄O₅ |
Molecular Weight | 368.43 g/mol |
IUPAC Name | tert-butyl 4-[[(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3O |
The stereospecificity of the molecule is critical for its biological activity, as evidenced by the (1R,2S,5R) configuration.
Synthesis and Industrial Production
Multistep Synthetic Pathways
The synthesis involves sequential protection, coupling, and deprotection steps:
-
Core Bicyclic Formation: The 1,6-diazabicyclo[3.2.1]octane system is constructed via intramolecular cyclization of a linear precursor under acidic conditions.
-
Carboxamido Linkage: The bicyclic carboxylate is activated (e.g., using HOBt/EDCI) and coupled to Boc-protected piperidine-4-amine .
-
Boc Deprotection: Acidic cleavage of the tert-butyl group yields the final intermediate for beta-lactamase inhibitor synthesis.
Table 2: Key Synthetic Reagents and Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
Cyclization | H₂SO₄, 0°C, 12 h | Bicyclic core formation |
Carboxyl Activation | HOBt, EDCI, DMF, RT | Amide bond formation |
Deprotection | HCl/dioxane, 0°C, 2 h | Boc group removal |
Industrial Scalability Challenges
Industrial production requires optimization of:
-
Catalytic Efficiency: Transition metal catalysts (e.g., Pd/C) for hydrogenation steps.
-
Purification Techniques: Chromatography and crystallization to achieve ≥95% purity .
Chemical Reactivity and Functional Transformations
Site-Selective Reactions
-
Oxidation: The C6 hydroxy group is oxidizable to a ketone using Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The C7 oxo group is reducible to a hydroxyl via NaBH₄ in methanol.
-
Nucleophilic Substitution: The carboxamido group undergoes substitution with amines (e.g., benzylamine) under Mitsunobu conditions.
Research Applications in Antibiotic Development
Beta-Lactamase Inhibition Mechanism
Beta-lactamases hydrolyze the beta-lactam ring of antibiotics like penicillins, rendering them ineffective. This compound serves as a precursor to avibactam-like inhibitors, which covalently bind to serine residues in the enzyme’s active site, preventing antibiotic degradation.
Table 3: Comparative Efficacy of Derived Inhibitors
Inhibitor | IC₅₀ (nM) | Spectrum of Activity |
---|---|---|
Avibactam | 2.1 | Class A/C β-lactamases |
Relebactam | 4.7 | Class A/C + some Class D |
Derived Compound X | 1.8 | Broad-spectrum (A/C/D) |
Recent Advances (2023–2025)
-
Combination Therapies: Co-administration with ceftazidime restores activity against multidrug-resistant Pseudomonas aeruginosa.
-
Oral Bioavailability: Structural analogs with improved pharmacokinetics are under Phase I trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume